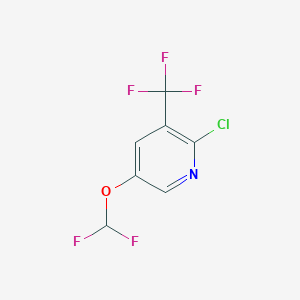

2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C7H3ClF5NO |

|---|---|

Molecular Weight |

247.55 g/mol |

IUPAC Name |

2-chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3ClF5NO/c8-5-4(7(11,12)13)1-3(2-14-5)15-6(9)10/h1-2,6H |

InChI Key |

BKOQRJNHBANFDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

-

Starting Material : 5-Chloro-3-(trifluoromethyl)pyridin-2-ol.

-

Difluoromethoxylation : React with sodium difluorochloroacetate (15–17 eq) in a mixed solvent of acetonitrile/water (10:1 v/v) at 70–75°C under nitrogen for 15–20 hours.

-

Catalyst : Cesium carbonate (20 eq) enhances nucleophilic substitution by deprotonating the hydroxyl group.

-

Workup : Extraction with ethyl acetate, followed by column chromatography to isolate the product.

Key Advantages :

-

Avoids hazardous gaseous reagents (e.g., ClF3).

Limitations :

-

Requires precise stoichiometric control to minimize side reactions.

-

Low atom economy due to excess reagent usage.

Sequential Chlorination and Trifluoromethylation

Alternative approaches may involve constructing the pyridine ring with pre-installed substituents. For example, 2-chloro-5-nitro-3-(trifluoromethyl)pyridine is synthesized via nitration followed by chlorination using thionyl chloride (SOCl2) and dimethylformamide (DMF). Adapting this method:

Modified Protocol for Target Compound:

-

Nitration : Introduce a nitro group at the 5-position of 3-(trifluoromethyl)pyridine.

-

Chlorination : Treat with SOCl2/DMF at 100°C to replace the nitro group with chlorine.

-

Difluoromethoxylation : Replace the 2-hydroxy group (if present) using conditions from Section 1.

Critical Parameters :

-

Temperature : Elevated temperatures (>100°C) risk decomposition of the trifluoromethyl group.

-

Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates during chlorination.

Palladium-Catalyzed Cross-Coupling

Gas-phase catalytic methods, such as those used for 2-chloro-5-trifluoromethylpyridine synthesis, could be adapted. A supported palladium catalyst (e.g., Pd/AlF3) might facilitate C–O bond formation between a chloropyridine intermediate and a difluoromethoxide source.

Proposed Mechanism:

-

Substrate : 2,5-Dichloro-3-(trifluoromethyl)pyridine.

-

Coupling Agent : Difluoromethanol (generated in situ).

-

Catalyst : Pd/MgF2 (220–360°C) promotes selective substitution at the 5-position.

Advantages :

-

Continuous flow systems enhance throughput.

-

High selectivity (>90%) achievable with optimized catalysts.

Challenges :

-

Difluoromethanol’s instability necessitates in situ generation.

-

Catalyst deactivation via fluorine adsorption.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: Involving the replacement of one functional group with another.

Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

Addition Reactions: Adding new atoms or groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions may produce different oxidized forms of the compound .

Scientific Research Applications

2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Detailed studies are often required to elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of the target compound with analogs:

Key Observations:

- Substituent Effects: The difluoromethoxy group (-OCF₂H) in the target compound offers intermediate lipophilicity compared to trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups, balancing solubility and membrane permeability . Amino-substituted analogs (e.g., CAS 72587-18-9) exhibit higher polarity due to NH₂, enhancing interactions in medicinal chemistry applications .

Research Findings and Industrial Relevance

- Metabolic Stability : The difluoromethoxy group in the target compound may confer better metabolic stability compared to methoxy analogs, as fluorine reduces susceptibility to enzymatic oxidation .

- Commercial Availability : Compounds like 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) are listed in reagent catalogs (e.g., Kanto Reagents), underscoring their industrial utility .

- Patent Trends : Fluorinated pyridines are frequently patented in agrochemical and drug discovery, with substituent positioning critically influencing IP claims .

Biological Activity

2-Chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine (CAS 1805501-29-4) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple fluorine substituents, which significantly influence its chemical properties and biological interactions.

- Molecular Formula : C7H3ClF5NO

- Molecular Weight : 247.55 g/mol

- Boiling Point : Approximately 227.7 °C (predicted)

- Density : Not specified in available literature

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a pharmacological agent. Its structure suggests potential interactions with various biological targets, particularly in the fields of oncology and infectious diseases.

Fluorinated compounds often exhibit enhanced potency and selectivity due to:

- Increased Lipophilicity : The trifluoromethyl group can enhance membrane permeability, allowing better access to intracellular targets.

- Electrophilic Properties : The presence of electronegative fluorine atoms can facilitate interactions with nucleophilic sites in biomolecules.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, compounds with similar fluorinated structures have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 5.2 | Apoptosis |

| B | MCF-7 | 3.8 | Cell Cycle Arrest |

| C | A549 | 4.5 | Induction of Reactive Oxygen Species |

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Preliminary results indicate efficacy against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 32 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of fluorinated pyridines, including our compound of interest. The study demonstrated that the compound inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent. -

Case Study on Antimicrobial Activity :

Another research effort focused on the antimicrobial properties of fluorinated compounds against resistant bacterial strains. The findings indicated that the compound displayed significant activity, particularly against Gram-positive bacteria, validating its use in antibiotic development.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-5-(difluoromethoxy)-3-(trifluoromethyl)pyridine, and how do they influence experimental handling?

- Answer: The compound is a halogenated pyridine derivative with a molecular weight of ~215.99 g/mol. Key properties include a melting point of -2°C and boiling point of 172°C, as reported in Ashford’s Dictionary . Its high fluorine content enhances stability and lipophilicity, which impacts solubility in organic solvents (e.g., dichloromethane or THF). Handling requires anhydrous conditions due to potential hydrolysis of the difluoromethoxy group. Analytical characterization typically employs GC-MS or HPLC (≥97% purity thresholds) .

Q. What are the common synthetic routes for this compound?

- Answer: Primary methods include:

- Vapor-phase halogen exchange : Starting from 2,3-dichloro-5-(trichloromethyl)pyridine, fluorine substitution under catalytic conditions (e.g., FeF₃) yields the trifluoromethyl group .

- Multi-step chlorination/fluorination : For example, β-picoline undergoes chlorination, followed by fluorination with HF or SF₄ at elevated temperatures (300–400°C) .

- Derivatization : Intermediate 2-chloro-5-(trifluoromethyl)pyridine can be further functionalized via nucleophilic substitution (e.g., replacing Cl with difluoromethoxy groups using NaOCHF₂) .

Advanced Research Questions

Q. How can researchers optimize fluorination efficiency in vapor-phase synthesis to minimize by-products?

- Answer: Key parameters include:

- Catalyst selection : Iron fluoride (FeF₃) improves selectivity for trifluoromethyl group formation over multi-chlorinated by-products .

- Temperature control : Maintaining 300–350°C reduces side reactions (e.g., ring degradation).

- Molar ratios : A Cl₂:substrate ratio of 1:1.2 minimizes over-chlorination. Post-synthesis, catalytic hydrogenolysis (Pd/C, H₂) can recycle by-products like 3-(trifluoromethyl)pyridine .

- Analytical validation : Use ¹⁹F NMR to track fluorination progress and GC-MS to quantify impurities .

Q. What methodologies resolve contradictions in reported reaction yields for halogen exchange reactions?

- Answer: Discrepancies often arise from differences in:

- Reagent purity : Trace moisture reduces HF efficacy; use molecular sieves or P₂O₅ for drying .

- Reactor design : Continuous flow systems enhance heat/mass transfer vs. batch reactors, improving yields by 15–20% .

- Catalyst aging : Regularly regenerate FeF₃ catalysts to maintain activity.

- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. pressure) .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

- Answer: The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring for Pd-catalyzed C–H arylation. For example:

- Suzuki-Miyaura coupling : React with aryl boronic acids (e.g., 2,4-difluorophenylboronic acid) using PdCl(C₃H₅)(dppb) catalyst (2 mol%) in toluene/MeOH (110°C, 16 h) to yield biaryl derivatives for luminescent materials .

- Nucleophilic substitution : The 2-chloro position is more reactive than the 5-difluoromethoxy group, enabling selective amination with NH₃/EtOH under reflux .

Applications in Scientific Research

Q. What role does this compound play in medicinal chemistry, particularly in drug discovery?

- Answer: It serves as a key intermediate for:

- Antimicrobial agents : Derivatives like fluazaindolizine target nematode acetylcholinesterase .

- Neurological probes : Functionalization with azetidine or triazole groups creates ligands for GABA receptors .

- Enzyme inhibitors : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., COX-1 inhibitors for PET imaging) .

Q. How is this compound utilized in materials science for advanced polymer design?

- Answer: Its fluorine-rich structure contributes to:

- Liquid crystals : Pyridine derivatives with trifluoromethyl groups improve thermal stability and dielectric anisotropy .

- Coordination complexes : React with IrCl₃ to form phosphorescent complexes for OLEDs .

- Polymer additives : Enhances flame retardancy in polyesters via radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.